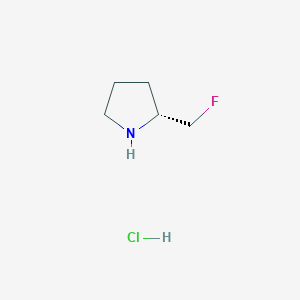

(R)-2-(Fluoromethyl)pyrrolidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(fluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUADADXQUIBHDA-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875553-78-9 | |

| Record name | (2R)-2-(fluoromethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-2-(Fluoromethyl)pyrrolidine Hydrochloride

Introduction

(R)-2-(Fluoromethyl)pyrrolidine hydrochloride is a chiral heterocyclic compound of significant interest to researchers in drug discovery and medicinal chemistry. The incorporation of a fluoromethyl group into the pyrrolidine scaffold can profoundly influence the molecule's physicochemical and pharmacological properties, including its metabolic stability, binding affinity, and bioavailability. As a hydrochloride salt, its solubility and handling characteristics are optimized for research and development applications.

This technical guide provides a comprehensive overview of the known and expected physical properties of this compound. While publicly available experimental data for this specific compound is limited, this guide will leverage established principles of physical organic chemistry and standard analytical methodologies to provide a robust framework for its characterization. We will delve into the theoretical basis for its properties, outline detailed protocols for their experimental determination, and present the available data in a clear and accessible format.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity. The structure of this compound, defined by its unique arrangement of atoms and stereochemistry, dictates its physical and chemical behavior.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | (2R)-2-(fluoromethyl)pyrrolidine hydrochloride | [1] |

| CAS Number | 875553-78-9 | [1] |

| Molecular Formula | C₅H₁₁ClFN | [1] |

| Molecular Weight | 139.60 g/mol | [1] |

| InChI Key | AUADADXQUIBHDA-NUBCRITNSA-N |

Core Physical Properties: A Data-Driven and Predictive Analysis

A thorough understanding of a compound's physical properties is paramount for its application in pharmaceutical development, influencing everything from formulation to in vivo disposition.

Table 2: Summary of Physical Properties

| Property | Experimental Value | Predicted Behavior & Rationale |

| Appearance | White to Yellow Solid | As a salt, it exists in a crystalline lattice, consistent with its solid-state form. Color may vary with purity. |

| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point, likely above 100 °C, due to the ionic character of the hydrochloride salt. |

| Boiling Point | Not available | Not applicable for a non-volatile salt; will likely decompose at high temperatures. |

| Solubility | Not available | The hydrochloride salt form is intended to enhance aqueous solubility. Expected to be soluble in water and polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF. |

Melting Point: A Marker of Purity and Stability

The melting point of a crystalline solid is a fundamental physical constant that provides an indication of its purity. For ionic compounds like hydrochloride salts, the melting point is influenced by the strength of the crystal lattice.

This protocol outlines the standard procedure for determining the melting point range of a solid compound.

Figure 2: Workflow for melting point determination.

Causality in Experimental Design:

-

Drying the sample: Removes residual solvent that can depress the melting point.

-

Fine powder: Ensures uniform heat distribution within the sample.

-

Slow heating ramp: Allows the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Solubility: Critical for Formulation and Biological Assays

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and its utility in in vitro assays. The conversion of the parent amine to a hydrochloride salt is a common strategy to enhance aqueous solubility.

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Trustworthiness of the Protocol: This self-validating system relies on ensuring that a true equilibrium has been achieved. This can be confirmed by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours); the concentration should plateau when equilibrium is reached.

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

Pyrrolidine Ring Protons: A series of complex multiplets are expected between approximately 1.8 and 3.8 ppm. The protons on the carbon adjacent to the nitrogen will be deshielded and appear further downfield.

-

CH₂F Protons: The two protons of the fluoromethyl group will appear as a doublet due to coupling with the adjacent fluorine atom (²JHF). This doublet is expected to be in the range of 4.5-5.0 ppm.

-

CH Proton at C2: The proton on the stereocenter will be coupled to the adjacent protons on the ring and the protons of the fluoromethyl group, resulting in a complex multiplet.

-

NH Proton: In D₂O, the acidic proton on the nitrogen will exchange with deuterium and will likely not be observed.

-

Pyrrolidine Carbons: Four distinct signals are expected for the pyrrolidine ring carbons, typically in the range of 25-65 ppm.

-

CH₂F Carbon: The carbon of the fluoromethyl group will appear as a doublet due to one-bond coupling with fluorine (¹JCF), expected in the range of 80-90 ppm.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

-

¹⁹F NMR Acquisition: Given the presence of fluorine, a ¹⁹F NMR spectrum should be acquired. This will show a single signal for the fluoromethyl group, likely coupled to the adjacent protons.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectrum.

Figure 3: General workflow for NMR analysis.

Conclusion

This compound is a valuable building block for the synthesis of novel chemical entities. While a comprehensive, publicly available dataset of its physical properties is currently lacking, this guide provides a robust framework for its characterization. By combining the known chemical identifiers with predictive analysis and detailed experimental protocols, researchers and drug development professionals are well-equipped to determine the critical physical properties of this compound. The methodologies outlined herein are grounded in established analytical principles, ensuring the generation of reliable and reproducible data essential for advancing research and development efforts.

References

An In-depth Technical Guide to (R)-2-(Fluoromethyl)pyrrolidine Hydrochloride: Structure, Stereochemistry, and Synthetic Considerations

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] Its non-planar, saturated scaffold allows for a three-dimensional exploration of chemical space, a critical aspect in the design of molecules with specific biological functions.[1] The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] This guide provides a detailed technical overview of (R)-2-(Fluoromethyl)pyrrolidine hydrochloride , a chiral fluorinated building block with significant potential in drug discovery. We will delve into its specific chemical structure, stereochemical integrity, plausible synthetic routes, and analytical characterization.

Chemical Structure and Stereochemistry

This compound is a chiral organic molecule featuring a five-membered pyrrolidine ring substituted at the 2-position with a fluoromethyl group. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and use in various chemical transformations.

Table 1: Core Chemical Identifiers

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 875553-78-9 | [4] |

| Molecular Formula | C₅H₁₁ClFN | [4] |

| Molecular Weight | 139.60 g/mol | [4] |

| Enantiomer CAS | 787564-55-0 ((S)-isomer) | - |

The stereochemistry of this molecule is defined by the chiral center at the C2 position of the pyrrolidine ring. The "(R)" designation, according to the Cahn-Ingold-Prelog priority rules, specifies the absolute configuration of this stereocenter. The presence of a single, defined stereocenter is crucial in drug development, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles.[1]

Caption: Chemical structures of (R) and (S) enantiomers.

Synthesis of this compound

The proposed synthetic pathway involves three key steps:

-

Protection of the Pyrrolidine Nitrogen: To prevent side reactions, the secondary amine of (R)-prolinol is protected, typically with a tert-butoxycarbonyl (Boc) group.

-

Fluorination of the Primary Alcohol: The hydroxyl group of the protected (R)-prolinol is converted to a fluoromethyl group. This is a critical step where a variety of fluorinating agents can be employed.

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt.

Caption: Proposed synthetic workflow.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Dissolve (R)-prolinol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected prolinol.

Step 2: Synthesis of (R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

-

Dissolve N-Boc-(R)-prolinol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of diethylaminosulfur trifluoride (DAST, 1.2 eq) or a similar fluorinating agent (e.g., Deoxo-Fluor®) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography.

Step 3: Synthesis of this compound

-

Dissolve the purified N-Boc-(R)-2-(fluoromethyl)pyrrolidine (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or 1,4-dioxane.

-

Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl (excess, ~2-3 eq) dropwise with stirring.

-

A precipitate will form upon addition of the acid. Stir the resulting slurry at room temperature for 2-4 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield this compound as a solid.

Analytical Characterization

The structural confirmation and purity assessment of this compound would be primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Mass Spectrometry (MS).

Expected NMR Spectral Characteristics

-

¹H NMR: The proton spectrum is expected to show characteristic signals for the pyrrolidine ring protons and the fluoromethyl group. The protons of the CH₂F group will appear as a doublet of doublets due to coupling with both the fluorine atom (²JHF) and the adjacent C2 proton (³JHH). The pyrrolidine ring protons will exhibit complex multiplets due to diastereotopicity and spin-spin coupling.

-

¹³C NMR: The carbon spectrum will show five distinct signals. The carbon of the fluoromethyl group will appear as a doublet due to one-bond coupling with fluorine (¹JCF), which is typically large. The C2 carbon of the pyrrolidine ring will also show coupling to fluorine (²JCF).

-

¹⁹F NMR: The fluorine spectrum is a powerful tool for characterizing fluorinated compounds.[5] For this compound, the ¹⁹F NMR spectrum is expected to show a triplet of triplets, arising from coupling to the two geminal protons of the fluoromethyl group (²JFH) and the vicinal proton at the C2 position (³JFH). The chemical shift will be in the typical range for aliphatic fluorides.[5]

Table 2: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | ~4.5 - 4.8 | ddt | ²JHF ≈ 47, ³JHH ≈ 3-8 |

| (CH₂F) | |||

| ~3.5 - 3.8 | m | - | |

| (C2-H) | |||

| ~3.0 - 3.4 | m | - | |

| (C5-H₂) | |||

| ~1.8 - 2.2 | m | - | |

| (C3-H₂, C4-H₂) | |||

| ¹³C | ~82 - 86 | d | ¹JCF ≈ 165-175 |

| (CH₂F) | |||

| ~60 - 64 | d | ²JCF ≈ 18-22 | |

| (C2) | |||

| ~45 - 48 | s | - | |

| (C5) | |||

| ~24 - 28 | s | - | |

| (C3, C4) | |||

| ¹⁹F | ~ -220 to -230 | tt | ²JFH ≈ 47, ³JFH ≈ 20-25 |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and other experimental conditions.

Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] The introduction of a fluoromethyl group at the C2 position can impart several beneficial properties:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, particularly oxidation by cytochrome P450 enzymes, leading to an improved pharmacokinetic profile.

-

Modulation of pKa: The high electronegativity of fluorine can lower the pKa of the nearby pyrrolidine nitrogen, which can influence the compound's ionization state at physiological pH, affecting its solubility, cell permeability, and target binding.

-

Conformational Control: Fluorine substitution can influence the puckering of the pyrrolidine ring, which can pre-organize the molecule into a bioactive conformation for optimal target engagement.[6]

-

Enhanced Binding Interactions: The C-F bond can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein binding pocket.

Given these properties, this compound is a valuable chiral building block for the synthesis of novel drug candidates across various therapeutic areas, including but not limited to neuroscience, oncology, and infectious diseases.

Conclusion

This compound is a stereochemically defined, fluorinated building block with significant potential for application in modern drug discovery. Its synthesis can be achieved through a stereocontrolled route from (R)-prolinol. The unique physicochemical properties imparted by the fluoromethyl group make this compound an attractive scaffold for the development of new therapeutics with enhanced pharmacological profiles. This guide provides a foundational understanding of its structure, synthesis, and potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. 875553-78-9|this compound|BLD Pharm [bldpharm.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Fluorinated Pyrrolidine Derivatives

Executive Summary

The strategic incorporation of fluorine into the pyrrolidine scaffold represents a powerful paradigm in modern medicinal chemistry. This guide provides an in-depth technical analysis of the multifaceted biological activities exhibited by fluorinated pyrrolidine derivatives. By leveraging the unique stereoelectronic properties of fluorine, researchers can exquisitely modulate the conformational preferences, metabolic stability, and target-binding affinities of these privileged structures.[1][2] This document explores key therapeutic areas where these derivatives have shown significant promise, including metabolic diseases, neuroscience, and virology. We will dissect the causal relationships between fluorination patterns and biological outcomes, provide validated experimental protocols for activity assessment, and offer insights into future applications. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the potential of fluorinated pyrrolidines in their therapeutic programs.

The Strategic Imperative: Why Fluorinate the Pyrrolidine Scaffold?

The pyrrolidine ring is a ubiquitous motif in a vast array of natural products and pharmaceuticals, prized for its structural rigidity and its ability to act as a proline mimetic.[3] The introduction of fluorine, the most electronegative element, imparts profound and often beneficial changes to the molecule's physicochemical profile.[2]

Key Physicochemical Modulations:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This "metabolic shielding" can prolong a drug's half-life and improve its pharmacokinetic profile.[4][5]

-

Conformational Control: The strong inductive effect of fluorine influences the puckering of the pyrrolidine ring.[6] For instance, (4R)-fluoroproline ((4R)-FPro) preferentially adopts a Cγ-exo pucker, which favors a trans conformation of the preceding peptide bond, while (4S)-FPro favors a Cγ-endo pucker and a cis amide bond.[6][7] This stereoelectronic control allows for the pre-organization of ligands into bioactive conformations, enhancing binding affinity.[6][8]

-

Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby amine groups.[2] This can be crucial for optimizing a drug's solubility, membrane permeability, and avoidance of off-target interactions, such as with the hERG channel.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's active site, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar C–F···C=O interactions, thereby increasing ligand binding affinity.[2][9]

The synergy between the versatile pyrrolidine scaffold and the unique properties of fluorine creates a powerful toolkit for addressing common challenges in drug discovery.

Caption: Causality chain from fluorine incorporation to improved pharmacological outcomes.

Key Biological Activities & Therapeutic Targets

The strategic application of fluorine to pyrrolidine derivatives has led to the discovery of potent and selective modulators for a range of biological targets.

Enzyme Inhibition: Dipeptidyl Peptidase-4 (DPP-4)

A prominent success story for fluorinated pyrrolidines is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Inhibition of DPP-4 prolongs the action of incretin hormones like GLP-1, thereby stimulating insulin secretion in a glucose-dependent manner, making it an attractive target for Type 2 Diabetes.[10]

The pyrrolidine-2-carbonitrile scaffold is a well-established pharmacophore that forms a covalent, yet reversible, adduct with the catalytic serine (Ser630) in the DPP-4 active site. The introduction of fluorine at the C4 position of the pyrrolidine ring has proven to be a highly effective strategy for enhancing potency and selectivity.[11][12]

Case Study: Compound 17a A novel series of 4-fluoropyrrolidine-2-carbonitrile derivatives was found to act as potent DPP-4 inhibitors.[11] One of the lead compounds, 17a , demonstrated high inhibitory activity and selectivity.[11]

| Compound | DPP-4 IC50 (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |

| 17a | 0.017 | 1324 | 1164 |

| Data sourced from Bioorganic & Medicinal Chemistry.[11] |

The fluorine atom in compound 17a likely enhances potency by inducing a favorable ring pucker for optimal interaction with the S2 subsite of the enzyme. Furthermore, this compound showed excellent in vivo efficacy in oral glucose tolerance tests in mouse models, highlighting its potential as a therapeutic agent.[11]

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Selective inhibition of neuronal nitric oxide synthase (nNOS) over its endothelial (eNOS) and inducible (iNOS) isoforms is a therapeutic goal for treating neurodegenerative diseases.[13] Fluorinated pyrrolidine derivatives have emerged as highly potent and selective nNOS inhibitors. X-ray crystallography studies have provided critical insights into how fluorine atoms contribute to binding affinity and selectivity within the nNOS active site.[13][14] These studies reveal that the fluorine atoms can form specific, favorable interactions that are not possible with hydrogen, guiding further structure-based drug design.[13]

Antiviral Activity

The pyrrolidine scaffold is a core component of several antiviral drugs. Fluorination can enhance their antiviral potency and improve their pharmacokinetic profiles.[3][15] The introduction of fluorine can increase metabolic stability, leading to longer drug activity, and can also strengthen binding interactions with viral enzymes like proteases or polymerases.[16][17] For instance, fluorinated pyrrolidine derivatives have been investigated as inhibitors of the main protease (MPro) of coronaviruses, a critical enzyme for viral replication.[15]

Other Biological Activities

-

Antifungal Activity: Studies have shown that introducing fluorine atoms into the pyrrolidine ring can confer potent antifungal activity against common plant fungi, demonstrating the crucial role of fluorine in enhancing bioactivity.[18]

-

G-quadruplex DNA Interaction: Fluorination of pyrrolidine moieties attached to acridine ligands has been shown to alter the conformation of the pyrrolidine ring, leading to a different binding mode with G-quadruplex DNA.[19] This has implications for the development of anticancer therapeutics that target these nucleic acid structures.

Experimental Protocols for Activity Assessment

To ensure scientific integrity, all described protocols must be self-validating through the inclusion of appropriate controls.

In Vitro DPP-4 Inhibition Assay

This protocol provides a robust method for determining the inhibitory potency (IC50) of test compounds against the DPP-4 enzyme.

Principle: The assay measures the enzymatic cleavage of a fluorogenic substrate, Gly-Pro-AMC, by DPP-4. The release of the fluorescent aminomethylcoumarin (AMC) group is monitored over time. An inhibitor will decrease the rate of this reaction.

Materials:

-

Human recombinant DPP-4 enzyme

-

Gly-Pro-AMC (substrate)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., Sitagliptin)

-

384-well black assay plates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM. Further dilute these into assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

-

Assay Plate Setup:

-

Add 5 µL of diluted test compound, positive control, or vehicle control (assay buffer with DMSO) to the appropriate wells.

-

Add 10 µL of diluted human recombinant DPP-4 enzyme to all wells except for the "no enzyme" control wells. Add 10 µL of assay buffer to these wells instead.

-

Pre-incubate the plate for 15 minutes at room temperature. This allows the compounds to bind to the enzyme before the reaction starts.

-

-

Initiate Reaction: Add 10 µL of the Gly-Pro-AMC substrate solution to all wells. The final volume should be 25 µL.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the data: % Inhibition = 100 * (1 - (Rate_TestCompound - Rate_NoEnzyme) / (Rate_VehicleControl - Rate_NoEnzyme)).

-

Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for a fluorometric DPP-4 enzyme inhibition assay.

Future Perspectives

The field of fluorinated pyrrolidine derivatives continues to evolve. Advances in synthetic chemistry, particularly in late-stage fluorination, are enabling the creation of novel analogues with unprecedented precision and complexity.[20][21] Future research will likely focus on:

-

Exploring New Target Spaces: Applying the principles learned from targets like DPP-4 to other enzyme classes and receptor families.

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets for complex diseases.

-

PET Imaging: Utilizing fluorine-18 to develop positron emission tomography (PET) ligands for in vivo imaging and diagnostic applications.[1]

-

Protein Engineering: Incorporating fluorinated prolines directly into proteins to enhance their stability and function.[22]

The strategic use of fluorine is not merely an act of substitution but a sophisticated tool for molecular design. As our understanding of fluorine's subtle yet powerful effects grows, fluorinated pyrrolidine derivatives will undoubtedly continue to be a rich source of innovative therapeutics.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. inhancetechnologies.com [inhancetechnologies.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 10. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorine in medicinal chemistry: beta-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA – SINAPSE [sinapse.ac.uk]

- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 21. mdpi.com [mdpi.com]

- 22. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (R)-2-(Fluoromethyl)pyrrolidine hydrochloride

Introduction: The Scientific Rationale for Investigating (R)-2-(Fluoromethyl)pyrrolidine hydrochloride

This compound is a synthetic, chiral molecule belonging to the class of fluorinated proline analogues. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, into the pyrrolidine ring—the core structure of the amino acid proline—presents a compelling starting point for drug discovery.[1][2] Proline itself plays a critical role in protein structure and folding, and its analogues have been explored as modulators of various biological processes.[3][4][5] The fluoromethyl group, in particular, can enhance metabolic stability and bioavailability of parent compounds.[6][7]

Given the structural similarities of fluorinated pyrrolidine derivatives to known inhibitors of enzymes that recognize proline or proline-containing substrates, a primary hypothesis is that this compound acts as an enzyme inhibitor.[8][9] Specifically, its structure is suggestive of a potential interaction with dipeptidyl peptidase-4 (DPP-4), a serine protease that plays a crucial role in glucose homeostasis by cleaving incretin hormones. A novel series of 4-fluoropyrrolidine-2-carbonitrile derivatives has already demonstrated potent DPP-4 inhibitory activity.[9]

This guide provides a comprehensive, field-proven framework for the systematic investigation of the mechanism of action of this compound, from initial target validation to in-depth kinetic analysis and cellular characterization. The methodologies described herein are designed to be self-validating, ensuring a rigorous and logical progression of scientific inquiry.

Part 1: Target Identification and Validation Workflow

The initial and most critical phase of the investigation is to confirm the hypothesized interaction with DPP-4 and to assess the specificity of this interaction. This workflow is designed to provide a definitive " go/no-go " decision on pursuing DPP-4 as the primary target.

Figure 1: Workflow for Target Identification and Validation.

Experimental Protocols: Target Identification

1. Primary Binding Assay: MicroScale Thermophoresis (MST)

-

Causality: MST is chosen for its low sample consumption and ability to measure interactions in solution without immobilization, which can sometimes introduce artifacts. It detects changes in the hydration shell of the target protein upon ligand binding.

-

Protocol:

-

Label recombinant human DPP-4 with a fluorescent dye (e.g., NHS-red) according to the manufacturer's protocol.

-

Prepare a stock solution of this compound in the assay buffer (e.g., PBS with 0.05% Tween-20).

-

In a series of PCR tubes, perform a 16-point serial dilution of the compound, starting from a high concentration (e.g., 1 mM).

-

Add a constant concentration of labeled DPP-4 (typically in the low nM range) to each dilution of the compound.

-

Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.

-

Self-Validation: A significant change in the thermophoresis signal that is dependent on the compound concentration indicates a direct binding event. Run a negative control with an unrelated protein to ensure specificity.

-

2. Primary Enzymatic Assay: Fluorogenic Substrate Assay

-

Causality: This assay directly measures the functional consequence of binding—the inhibition of enzymatic activity. A fluorogenic substrate provides a high signal-to-noise ratio.

-

Protocol:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

In a 96-well plate, add a fixed concentration of recombinant human DPP-4.

-

Add this compound at a single high concentration (e.g., 100 µM) to the test wells and vehicle (DMSO or buffer) to the control wells.

-

Pre-incubate for 15 minutes at room temperature to allow for binding.

-

Initiate the reaction by adding a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC).

-

Measure the increase in fluorescence over time using a plate reader.

-

Self-Validation: A significant reduction in the rate of fluorescence increase in the presence of the compound compared to the vehicle control indicates enzymatic inhibition.

-

Part 2: In-depth Analysis of the Inhibition Mechanism

Once this compound is confirmed as a potent and selective DPP-4 inhibitor, the next step is to elucidate the precise mechanism of this inhibition. The possibilities include competitive, non-competitive, uncompetitive, or mixed inhibition, as well as reversible versus irreversible binding.[10]

Figure 2: Workflow for Determining the Mechanism of Inhibition.

Experimental Protocols: Mechanism of Inhibition

1. Michaelis-Menten Kinetics and Lineweaver-Burk Analysis

-

Causality: This classic enzymology experiment is the gold standard for determining the mode of inhibition by analyzing how the inhibitor affects the enzyme's kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction velocity).

-

Protocol:

-

Set up a matrix of reactions in a 96-well plate. The matrix will consist of varying concentrations of the substrate (e.g., Gly-Pro-AMC, typically from 0.1x to 10x the known Km) and varying concentrations of this compound (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, where Ki is initially estimated from the IC50).

-

Add a fixed amount of DPP-4 to each well.

-

Initiate the reactions by adding the substrate.

-

Measure the initial reaction velocities (V₀) by monitoring fluorescence over a short time period where the reaction is linear.

-

Plot V₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.

-

Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

-

Self-Validation and Interpretation:

-

Competitive: Lines on the Lineweaver-Burk plot intersect at the y-axis (Vmax is unchanged, apparent Km increases).

-

Non-competitive: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

-

Uncompetitive: Lines are parallel (both apparent Km and Vmax decrease).

-

Mixed: Lines intersect in the second quadrant (both apparent Km and Vmax are affected).

-

-

2. Reversibility Assay: Rapid Dilution Method

-

Causality: This experiment determines if the inhibitor forms a covalent bond or has an extremely slow dissociation rate from the enzyme. The potential for the fluoromethyl group to be involved in an SN2 reaction with a nucleophilic residue in the active site makes this a critical test.[11]

-

Protocol:

-

Prepare two samples:

-

Sample A (Test): Incubate a high concentration of DPP-4 with a saturating concentration (e.g., 10-20x IC50) of this compound for an extended period (e.g., 60 minutes).

-

Sample B (Control): Incubate DPP-4 with vehicle for the same duration.

-

-

Rapidly dilute both samples 100-fold or more into pre-warmed assay buffer containing the fluorogenic substrate. This dilution reduces the concentration of the free inhibitor to well below its IC50.

-

Immediately measure the enzymatic activity over time.

-

Self-Validation and Interpretation: If the activity of Sample A recovers to the level of Sample B over time, the inhibition is reversible. If the activity of Sample A remains suppressed, the inhibition is irreversible or the inhibitor has a very slow off-rate.

-

Part 3: Structural and Cellular Characterization

With a validated target and a defined mechanism of inhibition, the final phase focuses on understanding the molecular interactions driving the inhibition and confirming the compound's activity in a biological context.

Structural Biology: X-ray Co-crystallography

-

Causality: To visualize the precise binding mode of this compound within the DPP-4 active site. This provides the ultimate validation of the proposed mechanism and guides future structure-activity relationship (SAR) studies.

-

Protocol:

-

Set up crystallization trials with purified DPP-4 protein in the presence of a molar excess of this compound.

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature).

-

Once crystals are obtained, subject them to X-ray diffraction.

-

Solve the crystal structure to reveal the atomic-level interactions between the compound and the enzyme.

-

Self-Validation: The resulting electron density map should clearly show the compound bound in the active site. The interactions observed (e.g., hydrogen bonds, hydrophobic interactions) should be consistent with the kinetic data.

-

Cellular Assay: Incretin Hormone Degradation Assay

-

Causality: To confirm that the compound's inhibition of DPP-4 in a purified system translates to the protection of its physiological substrates in a more complex cellular environment.

-

Protocol:

-

Use a cell line that expresses DPP-4, such as Caco-2 cells.

-

Culture the cells to confluence in 24-well plates.

-

Wash the cells and pre-incubate them with varying concentrations of this compound for 30 minutes.

-

Add a known concentration of the physiological substrate, Glucagon-Like Peptide-1 (GLP-1).

-

Incubate for a defined period (e.g., 2 hours).

-

Collect the supernatant and measure the concentration of intact, active GLP-1 using a specific ELISA kit.

-

Self-Validation: A dose-dependent increase in the concentration of intact GLP-1 in the presence of the compound demonstrates its efficacy in a cellular context.

-

Data Summary and Interpretation

Quantitative data from the proposed experiments should be meticulously recorded and summarized for clear interpretation.

Table 1: Hypothetical Pharmacological Profile of this compound

| Parameter | Value | Method | Interpretation |

| Binding Affinity (Kd) | 150 nM | MicroScale Thermophoresis | Demonstrates direct, moderate-affinity binding to DPP-4. |

| Enzymatic Potency (IC50) | 250 nM | Fluorogenic Substrate Assay | Confirms functional inhibition consistent with binding affinity. |

| Selectivity (vs. DPP-8) | >100-fold | Enzymatic Assay | Indicates good selectivity over a closely related peptidase. |

| Selectivity (vs. DPP-9) | >100-fold | Enzymatic Assay | Indicates good selectivity over another related peptidase. |

| Inhibition Constant (Ki) | 120 nM | Michaelis-Menten Kinetics | Provides the true dissociation constant of the E-I complex. |

| Mode of Inhibition | Competitive | Lineweaver-Burk Analysis | Suggests binding to the active site, competing with the substrate. |

| Reversibility | Reversible | Rapid Dilution Assay | Indicates a non-covalent binding mechanism. |

| Cellular Efficacy (EC50) | 500 nM | GLP-1 Degradation Assay | Confirms target engagement and functional effect in cells. |

Conclusion

This technical guide outlines a rigorous, multi-faceted approach to elucidating the mechanism of action of this compound. By systematically progressing from initial target validation through in-depth kinetic analysis to structural and cellular studies, a researcher can build a comprehensive and scientifically sound understanding of this compound's biological activity. The causality-driven experimental design and integrated self-validation steps ensure the trustworthiness and integrity of the findings, paving the way for potential further development of this and similar fluorinated pyrrolidine derivatives as therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride [myskinrecipes.com]

- 7. chemimpex.com [chemimpex.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rroij.com [rroij.com]

- 11. pubs.acs.org [pubs.acs.org]

Conformational analysis of 2-substituted pyrrolidines

An In-Depth Technical Guide to the Conformational Analysis of 2-Substituted Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and catalysts.[1][2] Its non-planar, flexible nature gives rise to distinct conformational isomers that can profoundly influence molecular recognition, biological activity, and chemical reactivity.[1][3] The introduction of a substituent at the 2-position introduces a layer of conformational complexity, governed by a subtle interplay of steric and stereoelectronic effects. This guide provides a comprehensive exploration of the conformational landscape of 2-substituted pyrrolidines. We delve into the fundamental principles of pyrrolidine ring puckering, dissect the specific influence of 2-substituents, and present a detailed overview of the primary analytical and computational techniques employed for their characterization. Through a synthesis of theoretical principles, field-proven methodologies, and practical case studies, this document serves as a robust resource for professionals engaged in the design, synthesis, and analysis of pyrrolidine-based molecules.

The Fundamentals of Pyrrolidine Ring Conformation

Unlike aromatic five-membered rings, the saturated pyrrolidine ring is inherently non-planar. To alleviate torsional strain, the ring adopts puckered conformations. This puckering is not static; the ring undergoes a low-energy process of continuous deformation known as pseudorotation, where the "pucker" appears to rotate around the ring.[1][4] However, the conformations are not all equal in energy. The puckering localizes at one or two atoms, leading to a set of discrete, low-energy conformations, primarily the envelope and twist forms.

For most substituted pyrrolidines, including the parent amino acid proline, the two lowest energy conformations are envelope forms, where one atom is puckered out of the plane formed by the other four. The nomenclature for these puckers is based on the position of the Cγ (C4) atom relative to the Cα-carboxyl group (in proline) or another reference group.[5]

-

Cγ-endo (or DOWN): The Cγ atom is displaced on the same side as the substituent at Cα (e.g., the carboxyl group of proline). This conformation is associated with more extended backbone torsion angles in peptides.[5][6]

-

Cγ-exo (or UP): The Cγ atom is displaced on the opposite side of the Cα substituent. This pucker is linked to more compact helical conformations like the polyproline II (PPII) helix.[5][7]

The energy barrier for interconversion between these puckers is typically low (2–5 kcal/mol), meaning they often coexist in a dynamic equilibrium at room temperature.[5][8] The specific position of this equilibrium is highly sensitive to the nature and stereochemistry of substituents on the ring.

Caption: Equilibrium between Cγ-endo and Cγ-exo puckers.

The Decisive Role of the 2-Substituent

Placing a substituent at the C2 position, adjacent to the nitrogen atom, creates a powerful handle to control the conformational equilibrium of the pyrrolidine ring. The substituent's preference for a pseudo-axial or pseudo-equatorial orientation dictates the preferred ring pucker. This preference is a balance of steric and stereoelectronic forces.

Steric Effects

From a purely steric standpoint, a bulky substituent at C2 will preferentially occupy the less-hindered pseudo-equatorial position to minimize unfavorable 1,3-diaxial interactions. This steric demand can be sufficient to lock the ring into a single dominant conformation. For instance, a bulky alkyl or aryl group will strongly favor a pseudo-equatorial orientation, which in turn forces a specific ring pucker.

Stereoelectronic Effects: The Anomeric Effect

When the 2-substituent is an electronegative heteroatom (e.g., -OR, -NR₂, -F), stereoelectronic effects can override steric considerations. The most significant of these is the anomeric effect .[9][10] This effect describes the thermodynamic preference for an electronegative substituent adjacent to a heteroatom in a saturated ring to adopt an axial orientation, even if this position is sterically more demanding.[9]

The physical origin of the anomeric effect is a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic heteroatom (the pyrrolidine nitrogen) and the antibonding (σ) orbital of the C-X bond (where X is the electronegative substituent).[11] For this interaction to be maximal, the donor lone pair orbital and the acceptor σ orbital must be anti-periplanar (oriented at 180°). This geometry is achieved when the substituent is in the axial position. This n → σ* donation delocalizes electron density, lowers the overall energy of the molecule, and stabilizes the axial conformer.[11][12]

In 2-substituted pyrrolidines, the anomeric effect (n_N → σ*CF) is a powerful conformational determinant, often leading to a strong preference for the conformer with an axial 2-substituent.

Caption: The anomeric effect stabilizes the axial conformer.

Key Analytical & Computational Methodologies

A multi-faceted approach combining experimental spectroscopy and computational modeling is essential for a rigorous conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for studying solution-phase conformations.[13] The dynamic equilibrium of conformers results in time-averaged NMR parameters, from which the properties of individual conformers and their populations can be extracted.

-

¹H NMR - Vicinal Coupling Constants (³J_HH): The magnitude of the three-bond coupling constant between two protons (³J_HH) is dependent on the dihedral angle (θ) between them, as described by the Karplus equation . By measuring the ³J_HH values around the pyrrolidine ring, one can estimate the dihedral angles and thus deduce the preferred ring pucker.

-

Nuclear Overhauser Effect (NOE): NOE-based experiments (NOESY, ROESY) detect through-space interactions between protons that are close to each other (< 5 Å).[14] This is invaluable for determining the relative orientation of substituents and protons on the ring, helping to distinguish between pseudo-axial and pseudo-equatorial positions.

-

¹⁹F NMR: For fluorinated pyrrolidines, ¹⁹F NMR is highly informative. The values of vicinal fluorine-proton coupling constants (³J_FH) are also dependent on the dihedral angle and can provide crucial constraints for conformational assignment.[15]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[16][17] This yields precise bond lengths, bond angles, and torsional angles, offering a definitive picture of a single conformer.

-

Causality: While powerful, it is crucial to recognize that the observed solid-state conformation may be influenced by crystal packing forces and may not be the lowest energy or most populated conformer in solution. Therefore, X-ray data should be interpreted as a key structural benchmark, but not necessarily as the sole representation of the molecule's conformational behavior in the biologically relevant solution phase.

Computational Chemistry

Theoretical calculations are an indispensable partner to experimental methods. They allow for the exploration of the entire potential energy surface and provide quantitative estimates of the relative energies of different conformers.[18]

-

Methodology: The process typically involves a conformational search to identify all possible low-energy structures. These structures are then subjected to geometry optimization using methods like Density Functional Theory (DFT) (e.g., B3LYP functional) or Møller-Plesset perturbation theory (MP2) with an appropriate basis set (e.g., 6-31G* or larger).[4][19]

-

Validation: To ensure trustworthiness, the chosen level of theory should ideally be benchmarked against higher-level calculations or validated by its ability to accurately reproduce experimental data, such as NMR coupling constants.[18] The inclusion of a solvent model (e.g., Polarizable Continuum Model, PCM) is critical for simulating solution-phase behavior.[20]

| Technique | Information Provided | Strengths | Limitations |

| NMR Spectroscopy | Solution-phase equilibrium conformation, dihedral angles (³J), inter-proton distances (NOE).[3][15] | Reflects biologically relevant solution state; quantitative population analysis is possible. | Provides time-averaged data for fast-exchanging conformers; requires complex analysis. |

| X-ray Crystallography | Precise solid-state structure of a single conformer.[16][21] | Unambiguous 3D structure; "gold standard" for a single conformation. | May not represent the solution-phase conformer; requires suitable single crystals. |

| Computational Chemistry | Relative energies of all conformers, geometries, orbital interactions (e.g., anomeric effect).[4][11] | Explores entire conformational space; provides energetic and electronic insights. | Accuracy is dependent on the level of theory and solvent model; requires experimental validation. |

Integrated Workflow and Protocols

A robust conformational analysis relies on the synergy between experimental and computational methods.

Caption: A workflow integrating experimental and computational methods.

Protocol 1: NMR-Based Conformational Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified 2-substituted pyrrolidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

-

¹H NMR Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure coupling constants.

-

Spectral Assignment: Use 2D NMR experiments like COSY and HSQC to unambiguously assign all proton and carbon signals.

-

J-Coupling Analysis: Extract all relevant vicinal (³J_HH) coupling constants from the 1D ¹H spectrum. Compare these values to those expected for idealized envelope or twist conformations based on the Karplus relationship.

-

NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-800 ms).

-

NOE Analysis: Identify key cross-peaks. For example, a strong NOE between a proton on the 2-substituent and a pseudo-axial proton at C4 or C5 can confirm a pseudo-equatorial orientation of the substituent.

-

Data Interpretation: Synthesize the J-coupling and NOE data to build a self-consistent model of the dominant solution-phase conformation and estimate the relative populations of the major conformers.

Protocol 2: Computational Conformational Analysis

-

Initial Structure Generation: Build the 2-substituted pyrrolidine structure in a molecular modeling program. Generate initial geometries for both Cγ-exo and Cγ-endo puckers, as well as different rotamers of the substituent.

-

Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method (e.g., MMFF94 molecular mechanics force field) to identify all potential low-energy minima.

-

DFT Geometry Optimization: Take the unique conformers from the search and perform full geometry optimization using a reliable DFT method (e.g., B3LYP/6-31G(d)) in the gas phase.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that each optimized structure is a true energy minimum (i.e., has zero imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).

-

Solvation Energy Calculation: Re-optimize the geometries or perform single-point energy calculations using a continuum solvation model (e.g., PCM, SMD) that matches the experimental solvent to obtain solution-phase free energies.

-

Population Analysis: Calculate the relative Gibbs free energies (ΔG) of all conformers. Use the Boltzmann distribution equation to estimate the equilibrium population of each conformer at the experimental temperature.

-

Property Calculation (Validation): For the lowest-energy conformers, calculate NMR J-couplings and chemical shifts. A strong correlation between the Boltzmann-averaged calculated NMR parameters and the experimental data validates the computational model.

Conclusion and Outlook

The conformational analysis of 2-substituted pyrrolidines is a cornerstone of modern drug design and physical organic chemistry. The substituent at the C2 position acts as a powerful conformational switch, with its effects governed by a delicate balance of steric repulsion and stabilizing stereoelectronic interactions like the anomeric effect. A rigorous understanding of this balance is paramount for predicting and controlling molecular shape and, by extension, biological function.

The integrated application of high-resolution NMR spectroscopy, X-ray crystallography, and high-level computational chemistry provides a self-validating system for elucidating these complex conformational equilibria. As computational methods become more accurate and accessible, the in-silico prediction of conformational preferences will play an increasingly vital role in the early stages of drug discovery, enabling the rational design of pyrrolidine-based molecules with pre-defined three-dimensional structures optimized for target engagement.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anomeric effect - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. auremn.org.br [auremn.org.br]

- 14. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

- 15. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Pyrrolidine Alkaloids

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the discovery, synthesis, and biological evaluation of novel pyrrolidine alkaloids. We will explore the causality behind experimental choices in both synthetic and screening protocols, emphasizing self-validating systems for trustworthy results. This document is grounded in authoritative references, offering detailed methodologies, data presentation, and visual workflows to empower the next generation of alkaloid-centric drug discovery.

Introduction: The Significance of the Pyrrolidine Scaffold

Pyrrolidine alkaloids are a class of naturally occurring or synthetic compounds characterized by a saturated five-membered nitrogen-containing ring. This structural motif is prevalent in a vast array of biologically active molecules, from the neuroactive nicotine to the potent antibiotic anisomycin.[2] The conformational rigidity and stereochemical complexity of the pyrrolidine ring allow for precise spatial presentation of functional groups, making it an ideal scaffold for interacting with biological targets.[1] Consequently, pyrrolidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and neuropharmacological effects.[3] The continuous discovery of new pyrrolidine alkaloids from natural sources, such as plants and marine bacteria, coupled with innovative synthetic strategies, fuels the ongoing interest in this compound class for novel therapeutic development.[3][4]

Discovery of Novel Pyrrolidine Alkaloids: A Two-Pronged Approach

The discovery of new pyrrolidine alkaloids is driven by both the exploration of natural sources and the power of synthetic chemistry to generate novel structures.

Isolation from Natural Sources

Nature remains a rich reservoir of structurally diverse pyrrolidine alkaloids. The process of isolating these compounds typically involves extraction, fractionation, and purification.

Experimental Protocol: Isolation of Pyrrolidine Alkaloids from Plant Material

-

Extraction:

-

Air-dry and pulverize the plant material (e.g., leaves, roots).

-

Perform a twofold extraction of the powdered material with an aqueous acidic solution (e.g., 0.5% H₂SO₄) using sonication for 15 minutes per extraction.

-

Centrifuge the mixture at 3800 x g for 10 minutes and combine the supernatants.

-

Neutralize the combined extracts to pH 7 with a suitable base (e.g., NH₄OH).

-

-

Solid-Phase Extraction (SPE) Purification:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the neutralized extract onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the pyrrolidine alkaloids with methanol.

-

Evaporate the methanolic eluate to dryness under reduced pressure and reconstitute in a suitable solvent for further purification.

-

-

Chromatographic Separation:

-

Employ column chromatography with silica gel as the stationary phase for initial fractionation.

-

Further purify the fractions using techniques like high-speed counter-current chromatography (HSCCC) or preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.[5]

-

Synthesis of Novel Pyrrolidine Scaffolds

Synthetic chemistry offers the advantage of creating novel pyrrolidine structures not found in nature and allows for the systematic modification of known alkaloids to improve their pharmacological properties. Asymmetric synthesis is paramount to producing enantiomerically pure compounds, which is crucial for selective biological activity.

Asymmetric Synthesis of Pyrrolidine Alkaloids: Key Methodologies

Several powerful asymmetric synthetic strategies have been developed to access enantioenriched pyrrolidine derivatives. This section details two prominent methods: the copper-catalyzed 1,3-dipolar cycloaddition of azomethine ylides and the 'clip-cycle' synthesis.

Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

This methodology is a robust and atom-economical approach to constructing highly functionalized pyrrolidines with multiple stereocenters in a single step.[6] The choice of a chiral ligand is critical for achieving high enantioselectivity.

Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

-

Catalyst Preparation:

-

In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the copper(I) salt (e.g., Cu(CH₃CN)₄PF₆, 5 mol%) and the chiral ligand (e.g., a chiral bisoxazoline ligand, 5.5 mol%) in a dry, degassed solvent (e.g., dichloromethane, DCM).

-

Stir the mixture at room temperature for 30 minutes.

-

-

Reaction Setup:

-

To the catalyst solution, add the α-iminoester (1.0 equiv.) and the electron-deficient alkene (1.2 equiv.).

-

Stir the reaction mixture at the appropriate temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the enantioenriched pyrrolidine derivative.

-

Asymmetric 'Clip-Cycle' Synthesis

The 'clip-cycle' strategy involves an alkene metathesis reaction to "clip" a nucleophilic amine-containing fragment to an activated alkene, followed by an enantioselective intramolecular aza-Michael cyclization to form the pyrrolidine ring.[7][8]

Experimental Protocol: Asymmetric 'Clip-Cycle' Synthesis

-

Metathesis Reaction ('Clip'):

-

To a solution of a Cbz-protected bis-homoallylic amine (1.0 equiv.) and a thioacrylate (1.2 equiv.) in a suitable solvent (e.g., dichloroethane, DCE), add a ruthenium-based metathesis catalyst (e.g., Hoveyda-Grubbs II catalyst, 10 mol%) and a copper salt (e.g., CuI).[8]

-

Heat the mixture (e.g., to 50 °C) and stir for 14 hours.[8]

-

Purify the resulting activated alkene intermediate by column chromatography.

-

-

Aza-Michael Cyclization ('Cycle'):

-

Work-up and Purification:

-

Upon completion, concentrate the reaction mixture.

-

Purify the crude product by flash column chromatography to yield the enantioenriched substituted pyrrolidine.

-

Structural Elucidation of Novel Pyrrolidine Alkaloids

The unambiguous determination of the structure of a newly isolated or synthesized pyrrolidine alkaloid is crucial. This is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides valuable structural information. For instance, in the analysis of pyrrolizidine alkaloids, characteristic fragments can indicate the type of necine base present.[9][10] Retronecine-type alkaloids often produce fragments at m/z 138 and 120, while otonecine-type alkaloids show characteristic fragments at m/z 168 and 150.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules.

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. In substituted pyrrolidines, the chemical shifts of the protons on the ring are typically in the range of 1.5-4.0 ppm.[6][11] Protons adjacent to the nitrogen atom are generally found further downfield.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrrolidine ring typically appear between 20 and 70 ppm.[6][12] Carbons bonded to the nitrogen atom are deshielded and resonate at higher chemical shifts.

-

2D NMR Techniques:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the overall carbon skeleton and the position of substituents.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing crucial information about the relative stereochemistry of the molecule.

-

Pharmacological Screening of Novel Pyrrolidine Alkaloids

Once a novel pyrrolidine alkaloid has been isolated or synthesized and its structure confirmed, the next step is to evaluate its biological activity. This involves a series of in vitro assays to screen for potential therapeutic effects.

Anticancer Activity Screening

A primary area of investigation for novel alkaloids is their potential as anticancer agents. The initial step is to assess their cytotoxicity against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Seed cancer cells (e.g., HeLa, MCF-7, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells/well.[13]

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test pyrrolidine alkaloid in the culture medium.

-

Remove the existing medium and add 100 µL of the diluted compound to each well. Include a vehicle-only control.

-

Incubate the plate for 48 or 72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Data Analysis:

Table 1: Representative Anticancer Activity of Pyrrolidine Alkaloids

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Vibripyrrolidine A | HeLa | 15.63 | [3] |

| Vibripyrrolidine A | SGC-7901 | 15.63 | [3] |

| Tetrazolopyrrolidine 7a | HeLa | 0.32 | [15] |

| Tetrazolopyrrolidine 7i | HeLa | 1.80 | [15] |

| Tetrazolopyrrolidine 7i | MCF-7 | 2.15 | [15] |

| Tetrazolopyrrolidine 7i | HCT-116 | 3.24 | [15] |

| Tetrazolopyrrolidine 7i | HepG2 | 4.12 | [15] |

Antibacterial Activity Screening

The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing the antibacterial potency of a new compound.

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

From a fresh culture, suspend several bacterial colonies (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline.

-

Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]

-

Dilute the bacterial suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to the final inoculum concentration.

-

-

Compound Dilution:

-

Prepare a serial two-fold dilution of the pyrrolidine alkaloid in CAMHB in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.[15]

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Table 2: Representative Antibacterial Activity of Pyrrolidine Alkaloids

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Vibripyrrolidine A | Staphylococcus aureus | 0.96 | [3] |

| Vibridiazinane A | Staphylococcus aureus | 1.95 | [3] |

| Vibridiazinane B | Staphylococcus aureus | 3.91 | [3] |

| Spiro pyrrolidine 4c | Bacillus subtilis | 75 | [1] |

| Spiro pyrrolidine 4c | Enterococcus faecalis | 125 | [1] |

| Spiro pyrrolidine 4c | Escherichia coli | <125 | [1] |

| Spiro pyrrolidine 4c | Pseudomonas aeruginosa | 150 | [1] |

| Novel Pyrrolizidine Alkaloid (PA-1) | Staphylococcus aureus | 3.9 | [1] |

| Novel Pyrrolizidine Alkaloid (PA-1) | Escherichia coli | 3.9 | [1] |

Neuropharmacological Activity Screening

The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents, making it a valuable tool for screening compounds with potential cognitive-enhancing effects.[7][16]

Experimental Protocol: Novel Object Recognition (NOR) Test

-

Habituation:

-

Allow each mouse to freely explore an open-field arena for 5-10 minutes in the absence of any objects for 1-2 days.

-

-

Training (Familiarization) Phase:

-

Place two identical objects in the arena.

-

Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).

-

Administer the test compound or vehicle at a predetermined time before or after this phase, depending on the aspect of memory being investigated (e.g., consolidation, retrieval).

-

-

Testing Phase:

-

After a retention interval (e.g., 1 hour or 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.

-

Record the time the mouse spends exploring each object.

-

-

Data Analysis:

-

Calculate a discrimination index (e.g., (time with novel object - time with familiar object) / (total exploration time)). A higher index indicates better memory of the familiar object.

-

Conclusion and Future Directions